N-(2-Methylphenyl)-2-((4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)acetamide
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Overview
Description
N-(2-Methylphenyl)-2-((4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-2-((4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)acetamide typically involves multi-step organic reactions. One common method might include the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone core, followed by thiolation and subsequent acylation with 2-methylphenyl acetic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-2-((4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the thio group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the quinazolinone core or the thio group.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications, including as a potential drug candidate.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-2-((4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.
Thioacetamides: Compounds with a thioacetamide group may exhibit similar chemical reactivity.
Uniqueness
N-(2-Methylphenyl)-2-((4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H19N3O2S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H19N3O2S/c1-16-9-5-7-13-19(16)24-21(27)15-29-23-25-20-14-8-6-12-18(20)22(28)26(23)17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,24,27) |
InChI Key |
LZOAJPINVWDRGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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